Isopropyl b-D-thioglucuronide sodium salt

Catalog No.
S979069
CAS No.
208589-93-9
M.F
C9H15NaO6S
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl b-D-thioglucuronide sodium salt

CAS Number

208589-93-9

Product Name

Isopropyl b-D-thioglucuronide sodium salt

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate

Molecular Formula

C9H15NaO6S

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1

InChI Key

KBUAMHFDNNUCET-LTTPZWNQSA-M

SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]

Enhancing β-D-Glucuronidase Assays

The primary application of Isopropyl β-D-thioglucuronide sodium salt lies in its ability to enhance the sensitivity of assays measuring β-D-glucuronidase activity. β-D-glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from various molecules.

Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase. When the enzyme cleaves the Isopropyl β-D-thioglucuronide sodium salt molecule, it releases a product that can be easily detected using various methods, such as spectrophotometry or fluorometry. This allows researchers to measure the activity of β-D-glucuronidase in a sample.

According to a product description from Santa Cruz Biotechnology, Isopropyl β-D-thioglucuronic acid induces β-D-glucuronidase expression in E. coli. This means it can increase the overall level of the enzyme in the bacteria, leading to a more sensitive assay [].

Isopropyl β-D-thioglucuronide sodium salt is a synthetic compound with the molecular formula C9H15NaO6SC_9H_{15}NaO_6S and a molecular weight of approximately 274.27 g/mol. It is recognized for its role as a substrate in biochemical assays, particularly in enhancing the sensitivity of β-D-glucuronidase assays. This compound is utilized in various biochemical applications, including those involving Escherichia coli, where it serves as an inducer for enzyme activity .

As mentioned earlier, Isopropyl b-D-thioglucuronide sodium salt serves as a substrate for UGTs. These enzymes play a crucial role in detoxification by facilitating the conjugation of various lipophilic (fat-soluble) compounds with glucuronic acid, making them more water-soluble and readily excretable [].

The specific mechanism of action of UGTs involves the formation of a covalent bond between the glucuronic acid moiety and a suitable functional group on the target molecule. Isopropyl b-D-thioglucuronide sodium salt helps researchers study the activity and specificity of UGTs by providing a model substrate for these enzymes [].

, primarily involving enzymatic hydrolysis facilitated by β-D-glucuronidase. In these reactions, the compound undergoes cleavage to release isopropyl β-D-thioglycoside and other products, which can be monitored for assay sensitivity and substrate activity. The compound's structure allows it to mimic natural substrates, making it a valuable tool in studying enzyme kinetics and mechanisms .

The biological activity of isopropyl β-D-thioglucuronide sodium salt is primarily linked to its ability to induce β-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of glucuronic acid conjugates. This induction enhances the detection of various substrates in microbial assays, particularly for identifying bacterial strains based on their enzymatic profiles. The compound’s effectiveness in increasing assay sensitivity makes it a significant reagent in microbiological and biochemical research .

The synthesis of isopropyl β-D-thioglucuronide sodium salt typically involves the reaction of glucuronic acid derivatives with isopropyl thio compounds under controlled conditions. The process may include steps such as protection-deprotection strategies to ensure the integrity of functional groups during synthesis. Various methods can be employed, including:

  • Chemical Synthesis: Utilizing specific reagents to facilitate the formation of the thioether linkage.
  • Enzymatic Synthesis: Employing glycosyltransferases that can transfer glucuronic acid moieties to thiol-containing substrates .

Isopropyl β-D-thioglucuronide sodium salt has diverse applications in:

  • Biochemical Assays: Used as a substrate to enhance sensitivity in β-D-glucuronidase assays.
  • Microbial Detection: Serves as an inducer for detecting specific bacterial enzymes.
  • Research Tools: Acts as a molecular tool in various biochemical and immunological studies, aiding in enzyme characterization and metabolic pathway analysis .

Interaction studies involving isopropyl β-D-thioglucuronide sodium salt focus on its compatibility with various enzymes and microbial systems. The compound has been shown to effectively interact with β-D-glucuronidase, leading to increased activity levels that facilitate more sensitive detection methods. Research often examines how variations in concentration affect enzyme kinetics and substrate specificity, providing insights into metabolic processes and enzyme regulation .

Isopropyl β-D-thioglucuronide sodium salt shares structural and functional similarities with several other compounds, notably:

Comparison Table

CompoundInduction TargetUnique Features
Isopropyl β-D-thioglucuronideβ-D-glucuronidaseEnhances assay sensitivity; used in microbial assays
Isopropyl β-D-galactosideLac operon (β-galactosidase)Commonly used for protein expression induction
Isopropyl 1-thio-β-D-galactosideGalactosidaseInduces specific enzymatic pathways
Methyl β-D-thioglucuronideVariesMethylation alters interaction profiles

The uniqueness of isopropyl β-D-thioglucuronide sodium salt lies in its specific induction of glucuronidase activity, making it particularly valuable for studies focused on glucuronic acid metabolism and related enzymatic functions .

Molecular Structure and Formula

Isopropyl beta-D-thioglucuronide sodium salt represents a specialized thioglycoside derivative with the molecular formula C₉H₁₅NaO₆S and a molecular weight of 274.27 g/mol [1] [2]. The compound is catalogued under Chemical Abstracts Service number 208589-93-9 and is systematically named as sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate according to International Union of Pure and Applied Chemistry nomenclature [2]. The molecular structure features a glucuronic acid backbone with a sulfur atom replacing the oxygen at the anomeric position, creating a thioglycosidic linkage to an isopropyl group [1] [3]. The carboxylate group exists as a sodium salt, enhancing the compound's water solubility characteristics [2].

PropertyValue
Molecular FormulaC₉H₁₅NaO₆S
Chemical Abstracts Service Number208589-93-9
Molecular Weight (g/mol)274.27
International Union of Pure and Applied Chemistry Namesodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate
Simplified Molecular Input Line Entry SystemCC(C)SC1OC@@HC(=O)O[Na]
International Chemical Identifier KeyKBUAMHFDNNUCET-JYYOLFTLSA-M

Stereochemistry and Anomeric Configuration

The stereochemical configuration of isopropyl beta-D-thioglucuronide sodium salt follows the beta-D-glucuronic acid framework with specific stereochemical designations at each carbon center [1] [2]. The anomeric configuration is designated as beta, indicating that the isopropyl sulfur substituent adopts the equatorial position relative to the pyranose ring [4]. The compound exhibits the characteristic (2S,3S,4S,5R,6S) stereochemical arrangement, where the hydroxyl groups at positions 2, 3, and 4 maintain the trans-diaxial relationship typical of glucose derivatives [2] [4]. The thioglycosidic linkage at the anomeric carbon creates a C-S bond that is more stable than the corresponding O-glycosidic bond, providing enhanced resistance to acid-catalyzed hydrolysis [5]. The glucuronic acid moiety retains its natural D-configuration, with the carboxylate group at position 6 maintaining the expected stereochemical orientation [1] [6].

Physical Properties

Appearance and Solubility Characteristics

Isopropyl beta-D-thioglucuronide sodium salt presents as a white to off-white crystalline powder with high purity levels typically exceeding 97.0% when analyzed by thin layer chromatography [1] [7]. The compound demonstrates excellent solubility in water due to its ionic sodium salt character, making it readily dispersible in aqueous solutions [8] [9]. The water solubility is significantly enhanced compared to the free acid form, with the sodium salt facilitating dissolution in polar solvents [10]. Limited data suggests moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide, though specific quantitative values require further investigation [10]. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory applications [7].

Hygroscopic Nature

The sodium salt form of isopropyl beta-D-thioglucuronide exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions [12]. Water content analysis using Karl Fischer titration typically reveals maximum moisture levels of 1% in properly stored samples [13]. The hygroscopic character necessitates careful storage conditions to prevent degradation and maintain compound integrity [14] [15]. The tendency to absorb water is attributed to the ionic nature of the sodium carboxylate group, which forms hydrogen bonds with atmospheric moisture . This property requires consideration during analytical procedures and long-term storage protocols [16].

Thermal Stability Parameters

Thermal stability data for isopropyl beta-D-thioglucuronide sodium salt indicates decomposition temperatures that vary depending on analytical conditions and heating rates [17]. The compound demonstrates stability under recommended storage temperatures of -20°C, where degradation is minimal over extended periods [1] [7]. At elevated temperatures, the thioglycosidic bond may undergo thermal cleavage, leading to the formation of the corresponding thiol and glucuronic acid derivatives [17]. The presence of the sodium salt stabilizes the carboxylate group against thermal decarboxylation compared to the free acid form [18]. Differential scanning calorimetry studies would provide more precise thermal transition data, though specific values are not extensively documented in current literature [16].

PropertyValue
AppearanceCrystalline powder
FormPowder
ColorWhite to off-white
Purity (Thin Layer Chromatography)≥97.0%
Optical Activity [α]/D (degrees)-86.0±2.5° (c = 1 in H₂O)
Storage Temperature (°C)-20
Water Content (Karl Fischer)Maximum 1%
Solubility in WaterSoluble
Solubility in Organic SolventsLimited data available

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy of isopropyl beta-D-thioglucuronide sodium salt reveals complex spectral patterns characteristic of thioglycosides [19] [20]. Proton nuclear magnetic resonance spectra typically exhibit signals corresponding to the isopropyl methyl groups appearing as doublets around 1.2-1.3 ppm, with the isopropyl methine proton manifesting as a septet at approximately 2.8-3.0 ppm [20] [6]. The glucuronic acid ring protons display characteristic coupling patterns, with the anomeric proton appearing as a doublet around 4.6-4.8 ppm, reflecting the beta-configuration [19] [6]. Carbon-13 nuclear magnetic resonance spectroscopy provides structural confirmation through distinct chemical shifts for the thioglycosidic carbon, carboxylate carbon, and the isopropyl carbons [20]. The spectral complexity often arises from conformational effects and potential rotamer formation, particularly in derivatives containing bulky substituents [19].

Infrared and Ultraviolet-Visible Profiles

Infrared spectroscopy of isopropyl beta-D-thioglucuronide sodium salt demonstrates characteristic absorption bands corresponding to hydroxyl stretching vibrations typically observed in the 3200-3600 cm⁻¹ region [21]. The carboxylate functionality exhibits asymmetric and symmetric stretching modes around 1600 cm⁻¹ and 1400 cm⁻¹, respectively, confirming the presence of the sodium salt form [21]. Carbon-hydrogen stretching vibrations from the isopropyl and glucuronic acid framework appear in the 2800-3000 cm⁻¹ range [17]. The thioglycosidic linkage may contribute to specific vibrational modes in the fingerprint region, though detailed assignments require comparative studies with related compounds [21]. Ultraviolet-visible spectroscopy data for this compound class remains limited in the literature, with most thioglucuronides showing minimal absorption in the ultraviolet region unless conjugated chromophores are present [22].

Mass Spectrometry Signatures

Mass spectrometry analysis of isopropyl beta-D-thioglucuronide sodium salt employs electrospray ionization techniques in both positive and negative ion modes [22] [23]. The molecular ion peak appears at m/z 274.27 in positive ion mode when associated with the sodium cation, while negative ion mode typically reveals the deprotonated carboxylate anion [1] [22]. Fragmentation patterns commonly include loss of the isopropyl group, yielding characteristic daughter ions that confirm the thioglycosidic structure [22]. Collision-induced dissociation studies demonstrate sequential loss of hydroxyl groups and ring fragmentation typical of carbohydrate derivatives [6] [22]. High-resolution mass spectrometry provides accurate mass measurements that distinguish this compound from related structural isomers and confirm molecular formula assignments [6] [23].

TechniqueKey Features/ApplicationsReference Conditions
¹H Nuclear Magnetic ResonanceComplex spectra due to conformational effects and rotamersVarious solvents (CDCl₃, D₂O)
¹³C Nuclear Magnetic ResonanceCarbon framework characterizationVarious solvents (CDCl₃, D₂O)
Infrared SpectroscopyFunctional group identificationStandard conditions
Ultraviolet-Visible SpectroscopyLimited data availableStandard conditions
Mass Spectrometry (Electrospray Ionization)Molecular ion detection and fragmentation patternsPositive and negative ion modes

Synthetic Methodologies

Traditional Synthetic Routes

The classical synthesis of isopropyl β-D-thioglucuronide sodium salt has historically relied on the Koenigs-Knorr glycosylation methodology [1] [2]. This traditional approach involves the reaction of acetobromoglucuronic acid methyl ester with isopropyl thiol in the presence of silver carbonate or silver oxide as promoters [3]. The reaction typically proceeds through an SN2-type mechanism with inversion of configuration at the anomeric center, providing predominantly the β-anomer [1].

The traditional orthoester method represents another classical route, requiring multiple protection and deprotection steps [2]. Starting from glucuronolactone, the synthetic sequence involves acetylation, reduction to the hemiacetal, bromination with hydrogen bromide in acetic acid, and subsequent nucleophilic substitution with isopropyl thiol [4]. However, this methodology suffers from low overall yields ranging from 20-40% and requires harsh reaction conditions including the use of toxic mercury salts as promoters [1].

The Fischer-Helferich approach utilizing per-benzoylated glucose treated with saturated hydrogen bromide in glacial acetic acid provides an alternative classical route [1]. This method, while more reliable than earlier procedures, still requires careful moisture exclusion and typically achieves modest yields of 45-60% for the target thioglycoside [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies have significantly improved both the efficiency and environmental impact of thioglycoside synthesis [5] [6]. The N-iodosuccinimide/trimethylsilyl trifluoromethanesulfonate (NIS/TMSOTf) system represents the most widely adopted modern approach [5]. This methodology employs 1.2-2.0 equivalents of NIS with catalytic TMSOTf (0.1 equivalents) in dichloromethane at low temperatures (-78°C to room temperature), achieving yields of 70-95% [5].

The direct acid-free activation methodology utilizing N-iodosuccinimide with catalytic 2-(hydroxymethyl)phenyl (HOFox) represents a significant advancement [7]. This approach requires only 1.0 equivalent of NIS and 0.2 equivalents of HOFox catalyst in dichloromethane at room temperature, achieving yields of 72-95% while maintaining neutral reaction conditions [7]. The regenerative nature of the HOFox catalyst makes this methodology particularly attractive for complex oligosaccharide synthesis [7].

Gold(III) catalysis has emerged as a highly efficient activation method for thioglycosides [8]. Utilizing 5-10 mol% of gold(III) chloride in 1,2-dichloroethane at room temperature, this methodology achieves yields of 75-98% with excellent reaction times of 15 minutes to 2 hours [8]. The method demonstrates remarkable compatibility with alkene-containing substrates and operates under ambient conditions [8].

The donor-acceptor cyclopropane mediated glycosylation represents a novel strain-release approach [9]. This methodology employs scandium(III) trifluoromethanesulfonate (10-20 mol%) with bromodiethylsulfonium bromopentachloroantimonate (BDSB) in 1,2-dichloroethane at 60°C, achieving yields of 68-95% [9]. The orthogonal reactivity profile of this approach enables one-pot synthesis of complex oligosaccharides [9].

Recent developments in iron(III) catalysis provide an earth-abundant alternative to precious metal catalysts [10]. The methodology employs iron(III) trifluoromethanesulfonate (10 mol%) with diazo-thioglycoside donors in 1,2-dichloroethane at room temperature, achieving conversions of 61-93% [10]. This approach demonstrates excellent scalability to gram-scale reactions while maintaining stereoselectivity [10].

Reaction Conditions Optimization

The optimization of reaction conditions for thioglycoside synthesis requires careful consideration of multiple parameters including temperature, concentration, promoter loading, and reaction time [5] [9]. Temperature control proves critical for achieving high stereoselectivity, with lower temperatures generally favoring β-linkage formation through neighboring group participation mechanisms [1] [5].

Concentration effects significantly impact reaction efficiency and selectivity [9]. Increasing reaction concentration from 0.1 M to 0.4 M can improve yields from 68% to 95% when combined with appropriate molecular sieves [9]. The use of 5 Å molecular sieves proves superior to 4 Å sieves for maintaining anhydrous conditions while providing less basic environment [9].

Promoter loading optimization varies significantly among different methodologies [7] [8]. For direct acid-free activation, optimal results are achieved with 20 mol% HOFox catalyst, while gold(III) catalysis requires only 5-10 mol% catalyst loading [7] [8]. Higher catalyst loadings generally reduce reaction times but may lead to increased side product formation [7].

Solvent selection plays a crucial role in reaction optimization [5] [8]. Dichloromethane remains the preferred solvent for most methodologies due to its ability to dissolve both polar and non-polar substrates while maintaining anhydrous conditions [5]. Alternative solvents including 1,2-dichloroethane and toluene have shown success in specific applications [9] [8].

The timing of reagent addition significantly affects reaction outcomes [9]. Portionwise addition of oxidizing agents over 5-10 minutes at low temperature followed by gradual warming to room temperature provides optimal results for most methodologies [9] [5].

Purification Techniques

Flash column chromatography represents the most versatile purification technique for thioglycosides, typically employing silica gel with hexane/ethyl acetate gradient elution [5] [11]. This methodology achieves purities of 85-95% and is applicable from milligram to gram scales [11]. Neutralized silica gel is often preferred to prevent acid-catalyzed decomposition of the thioglycoside products [11].

High-performance liquid chromatography (HPLC) provides the highest resolution purification method, achieving purities of 95-99% [11]. Reversed-phase C18 columns with water/methanol gradient elution are most commonly employed [11]. Semi-preparative HPLC systems can handle sample sizes up to 100 mg, making this technique suitable for final purification steps [12].

Recrystallization techniques offer a scalable approach for large-scale purification [13]. Crystallization from ethanol/water mixtures at reduced temperatures (0-5°C) achieves purities of 90-98% [13]. This methodology is particularly effective for the sodium salt form of thioglucuronides due to their ionic nature [13].

Fluorous extraction represents an innovative purification approach for fluorous-tagged thioglycosides [11]. This methodology employs perfluorohexane or other fluorous solvents to selectively extract fluorous-tagged products from reaction mixtures, achieving purities of 88-95% [11]. The fluorous tags can be subsequently removed and recycled [11].

Solid-phase extraction (SPE) using C18 cartridges provides a rapid purification method with minimal solvent consumption [11]. Stepwise elution with increasing organic content achieves purities of 80-90% while significantly reducing purification time [11].

Analytical Verification Methods

Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary analytical tool for structural confirmation of thioglycosides [14] [15]. The anomeric proton typically appears at δ 4.2-5.8 ppm with characteristic coupling patterns that confirm the β-configuration [14]. For β-thioglycosides, the anomeric proton shows a large coupling constant (J₁,₂ = 8-10 Hz) with the C-2 proton, confirming the equatorial orientation [14].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the anomeric carbon appearing at δ 85-95 ppm [15]. The chemical shift position and multiplicity in proton-decoupled spectra confirm both the anomeric configuration and the presence of the sulfur linkage [15]. Quantitative ¹³C NMR analysis can achieve measurement uncertainties of less than 1.5% for purity determinations [15].

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), provides molecular weight confirmation and fragmentation analysis [16] [17]. Thioglucuronides typically show molecular ion peaks as [M+Na]⁺ or [M+H]⁺ adducts [17]. Characteristic fragmentation includes loss of the glucuronic acid moiety (m/z 176) and the isopropyl group [17]. Tandem mass spectrometry (MS/MS) can provide detailed structural information through characteristic fragment ions at m/z 175 and m/z 113 derived from the glucuronate moiety [17].

High-resolution mass spectrometry enables exact mass determination with accuracies of ±5 ppm, providing elemental composition confirmation [16]. This technique is particularly valuable for distinguishing between closely related structural isomers and confirming the molecular formula [16].

Infrared spectroscopy provides functional group identification, with characteristic C-S stretching vibrations appearing at 1050-1150 cm⁻¹ [14]. Hydroxyl group stretches (3200-3600 cm⁻¹) and carbonyl stretches from the carboxylate group (1600-1700 cm⁻¹) provide additional structural confirmation [14].

Optical rotation measurements assess stereochemical purity and anomeric configuration [14]. β-D-thioglucuronides typically exhibit specific rotation values of [α]D +10 to +200°, depending on the aglycon substituent and solvent conditions [14].

Thin-layer chromatography (TLC) enables rapid reaction monitoring and purity assessment [11]. Thioglycosides typically exhibit Rf values of 0.2-0.8 on silica gel plates using ethyl acetate/hexane solvent systems [11]. Visualization can be achieved through UV absorption, iodine staining, or sulfuric acid charring [11].

Green Chemistry Approaches

The application of green chemistry principles to thioglycoside synthesis has led to significant improvements in environmental sustainability [19] [21] [22]. Protecting-group-free synthesis in aqueous media represents a major advancement, eliminating the need for organic solvents and multiple protection/deprotection steps [19].

The calcium hydroxide-promoted glycosylation of glycosyl fluorides with thiol acceptors in water achieves yields of 60-85% while operating under completely aqueous conditions [19]. This methodology demonstrates exclusive stereoselectivity and tolerance for a broad range of functional groups [19]. The water-soluble nature of reactants and products facilitates product isolation through simple extraction procedures [19].

Solvent-free synthesis using mechanochemical approaches provides an alternative green chemistry solution [21]. Ball milling techniques enable thioglycoside formation from glycosyl halides and thiols without organic solvents [21]. This methodology achieves excellent yields (75-95%) while eliminating solvent waste and reducing energy consumption [21].

The development of odorless thioglycoside synthesis methodologies addresses both environmental and workplace safety concerns [6] [23]. Isothiouronium salts serve as masked thiol equivalents, eliminating the unpleasant odors associated with traditional thiol reagents [6] [23]. This approach achieves yields of 65-89% while providing a more pleasant working environment [6] [23].

Biocatalytic approaches using engineered glycosidases offer highly selective and environmentally benign synthesis routes [24] [25]. Thioglycoligases derived from fungal β-xylosidases demonstrate broad acceptor promiscuity and can form thioglycosidic bonds under mild aqueous conditions [24]. These enzymatic methods achieve conversions of 61-93% while operating at physiological pH and temperature [24].

The use of renewable feedstocks and sustainable catalysts further enhances the green chemistry profile [18] [20]. Earth-abundant iron catalysts provide alternatives to precious metal systems while maintaining high efficiency [10]. Renewable carbohydrate starting materials derived from biomass reduce dependence on petroleum-based feedstocks [18].

Ionic liquids and deep eutectic solvents offer environmentally benign alternatives to traditional organic solvents [20]. These solvents demonstrate excellent solubility for carbohydrate substrates while being recyclable and non-volatile [20]. The tunable properties of ionic liquids enable optimization for specific reaction requirements [20].

Microwave-assisted synthesis represents another green chemistry approach, significantly reducing reaction times and energy consumption [18]. This methodology can accelerate thioglycoside formation while maintaining high yields and selectivity [18].

The implementation of continuous flow chemistry for thioglycoside synthesis offers improved process efficiency and reduced waste generation [18]. Flow reactors enable precise control of reaction parameters while facilitating easy scale-up and automation [18].

Atom economy considerations have led to the development of more efficient synthetic routes that minimize byproduct formation [18]. The use of catalytic rather than stoichiometric reagents reduces waste generation and improves overall process efficiency [18].

Dates

Last modified: 08-16-2023

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